molecular formula C14H17N3O2S B3894271 2-[(2E)-2-[(2,5-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4,5-DIMETHYL-1,3-THIAZOLE

2-[(2E)-2-[(2,5-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4,5-DIMETHYL-1,3-THIAZOLE

Cat. No.: B3894271
M. Wt: 291.37 g/mol
InChI Key: JSYGSWXETOSEES-OVCLIPMQSA-N
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Description

2-[(2E)-2-[(2,5-Dimethoxyphenyl)methylidene]hydrazin-1-yl]-4,5-dimethyl-1,3-thiazole is an organic compound that belongs to the class of thiazoles. This compound is characterized by its unique structure, which includes a thiazole ring substituted with dimethyl and dimethoxyphenyl groups. It has garnered interest in various scientific fields due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2E)-2-[(2,5-Dimethoxyphenyl)methylidene]hydrazin-1-yl]-4,5-dimethyl-1,3-thiazole typically involves the condensation of 2,5-dimethoxybenzaldehyde with thiosemicarbazide in the presence of an acid catalyst such as glacial acetic acid. The resulting thiosemicarbazone is then cyclized with 2,4-pentanedione under reflux conditions to form the desired thiazole compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

2-[(2E)-2-[(2,5-Dimethoxyphenyl)methylidene]hydrazin-1-yl]-4,5-dimethyl-1,3-thiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the hydrazone moiety to hydrazine derivatives.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, introducing different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Hydrazine derivatives.

    Substitution: Halogenated thiazole derivatives.

Scientific Research Applications

2-[(2E)-2-[(2,5-Dimethoxyphenyl)methylidene]hydrazin-1-yl]-4,5-dimethyl-1,3-thiazole has been studied for various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential anticancer and antioxidant activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[(2E)-2-[(2,5-Dimethoxyphenyl)methylidene]hydrazin-1-yl]-4,5-dimethyl-1,3-thiazole involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit bacterial enzymes, while its anticancer properties may be related to its ability to induce apoptosis in cancer cells. The compound’s antioxidant activity is likely due to its ability to scavenge free radicals.

Comparison with Similar Compounds

Similar Compounds

    2-[(2E)-2-[(4-Hydroxy-3,5-dimethoxyphenyl)methylidene]hydrazin-1-yl]-4-oxo-1,3-thiazolidin-5-yl acetic acid: This compound shares a similar hydrazone-thiazole structure but differs in its functional groups and biological activities.

    2,5-Dimethoxyphenylhydrazine: A simpler compound with similar hydrazine functionality but lacking the thiazole ring.

Uniqueness

2-[(2E)-2-[(2,5-Dimethoxyphenyl)methylidene]hydrazin-1-yl]-4,5-dimethyl-1,3-thiazole is unique due to its combination of a thiazole ring with dimethoxyphenyl and hydrazone functionalities

Properties

IUPAC Name

N-[(E)-(2,5-dimethoxyphenyl)methylideneamino]-4,5-dimethyl-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2S/c1-9-10(2)20-14(16-9)17-15-8-11-7-12(18-3)5-6-13(11)19-4/h5-8H,1-4H3,(H,16,17)/b15-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSYGSWXETOSEES-OVCLIPMQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NN=CC2=C(C=CC(=C2)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC(=N1)N/N=C/C2=C(C=CC(=C2)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-[(2E)-2-[(2,5-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4,5-DIMETHYL-1,3-THIAZOLE
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2-[(2E)-2-[(2,5-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4,5-DIMETHYL-1,3-THIAZOLE
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2-[(2E)-2-[(2,5-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4,5-DIMETHYL-1,3-THIAZOLE
Reactant of Route 4
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2-[(2E)-2-[(2,5-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4,5-DIMETHYL-1,3-THIAZOLE
Reactant of Route 5
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2-[(2E)-2-[(2,5-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4,5-DIMETHYL-1,3-THIAZOLE
Reactant of Route 6
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2-[(2E)-2-[(2,5-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4,5-DIMETHYL-1,3-THIAZOLE

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